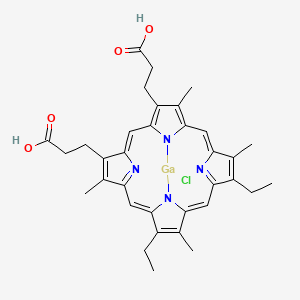![molecular formula C16H12N4O2S B12340194 N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12340194.png)
N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide typically involves the reaction of 4-phenoxybenzaldehyde with thiadiazole-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, the compound’s structure allows it to interact with DNA or RNA, potentially interfering with the replication of viruses or the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-indole-3-carboxamide
- Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives
- N-[4-(4′chlorophenyl)thiazol-2-yl]thiosemicarbazide
Uniqueness
N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide is unique due to its specific structural features, such as the phenoxy group and the thiadiazole ring. These features contribute to its distinct biological activities and make it a valuable compound for various scientific applications .
Propiedades
Fórmula molecular |
C16H12N4O2S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C16H12N4O2S/c21-16(15-11-23-20-18-15)19-17-10-12-6-8-14(9-7-12)22-13-4-2-1-3-5-13/h1-11H,(H,19,21)/b17-10+ |
Clave InChI |
KNVSHXMZFIMSRT-LICLKQGHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CSN=N3 |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C=NNC(=O)C3=CSN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)

![ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340146.png)

![2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)-](/img/structure/B12340153.png)
![(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B12340154.png)
![2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12340157.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-](/img/structure/B12340162.png)
